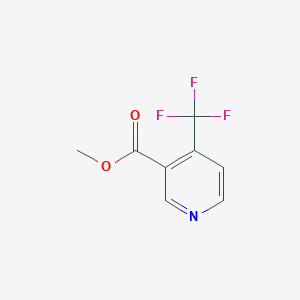










|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]([F:20])([F:19])[C:9]1[C:14]([C:15](OC)=[O:16])=[CH:13][N:12]=[CH:11][CH:10]=1.C(OCC)(=O)C.O>C1COCC1>[F:19][C:8]([F:7])([F:20])[C:9]1[CH:10]=[CH:11][N:12]=[CH:13][C:14]=1[CH2:15][OH:16] |f:0.1.2.3.4.5|
|


|
Name
|
|
|
Quantity
|
0.37 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC=NC=C1C(=O)OC)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-50 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at −50° C. for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to give rise
|
|
Type
|
CUSTOM
|
|
Details
|
to a reaction
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
STIRRING
|
|
Details
|
by stirring for a while
|
|
Type
|
STIRRING
|
|
Details
|
by stirring for a while
|
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered under vacuum
|
|
Type
|
EXTRACTION
|
|
Details
|
The filtrate was extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The resulting organic layer was washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
an aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
The resulting solution was subjected to vacuum distillation
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the solvent
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (developing solvent: hexane-ethyl acetate mixed solvent)
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=C(C=NC=C1)CO)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.6 g | |
| YIELD: PERCENTYIELD | 35.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 34.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |